Hydroxychloroquine (HCQ) is a medication that has been widely used for the treatment of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). It is a derivative of chloroquine (CQ), with both drugs having a history of use as antimalarial agents. Over time, the scope of HCQ's application has broadened, with evidence supporting its therapeutic effects in a variety of other conditions, including metabolic diseases, coagulopathies, infectious diseases, and malignancies1. This comprehensive analysis will delve into the mechanism of action of HCQ and its applications across various fields.
HCQ is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues. It interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of co-stimulatory molecules, which can explain the clinical efficacy and some adverse effects of the drug, such as retinopathy2. HCQ also affects antigen processing in macrophages and other antigen-presenting cells by increasing the pH within intracellular vacuoles, which leads to down-regulation of the immune response against autoantigenic peptides3. Additionally, HCQ has been shown to inhibit calcium signals in T cells, providing another mechanism for its immunomodulatory properties5.
HCQ's anti-inflammatory and immunomodulatory effects make it a cornerstone in the treatment of RA and SLE. It has been found to possess various immunomodulatory and anti-inflammatory activities, which are beneficial in these autoimmune conditions7. The drug's ability to interfere with antigen processing and to inhibit T-cell activation contributes to its therapeutic effects in rheumatic diseases3.
HCQ has shown promise in the treatment of chronic Q fever and Whipple's disease due to its ability to alkalinize acid vesicles, inhibiting the growth of intracellular bacteria and fungi4. It has also been investigated for its potential to inhibit viral replication, as seen in in vitro studies with HIV4. During the COVID-19 pandemic, HCQ was explored as a potential treatment option due to its mechanisms of action that could interfere with the virus's life cycle8.
Evidence suggests that HCQ may be beneficial in conditions such as diabetes mellitus and dyslipidemias. Its therapeutic effects in these diseases are likely due to altered signaling through cellular receptors and changes in levels of inflammatory mediators1.
HCQ has been used in antitumor therapies based on its autophagy-related mechanisms. It can disrupt autophagosome-lysosome fusions, enhancing the antiproliferative action of chemotherapeutics. Additionally, HCQ has antitumor mechanisms unrelated to autophagy, including the induction of apoptosis and necroptosis, and its immunomodulatory/anti-inflammatory characteristics9.
HCQ significantly reduces metabolic activity and suppresses cell proliferation of human dermal fibroblasts, which can be useful in fibroblastic diseases of the skin. It induces a distinct type of cell death characterized by autophagic vacuoles, which may explain its effects in patients with aberrant fibroblast function6.
HCQ preferentially induces apoptosis of CD45RO+ memory and effector T cells by inhibiting autophagy, which could be a mechanism for therapeutic modulation of T cells in autoimmune disorders10.
CAS No.: 13474-59-4
CAS No.: 92292-84-7
CAS No.: 14002-32-5
CAS No.: 23599-45-3
CAS No.: 59392-53-9
CAS No.: